molecular formula C25H27N3O4S B2782092 N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899961-37-6

N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2782092
CAS No.: 899961-37-6
M. Wt: 465.57
InChI Key: BXXKVDGYTABMDQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity

N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxybenzyl group and a benzofuro-pyrimidine framework, suggest significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. The compound's structure is characterized by:

  • Methoxybenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Benzofuro and pyrimidine rings : Contribute to its potential as an enzyme inhibitor.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. Its structural similarity to known kinase inhibitors suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cellular signaling.
  • Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades.
  • Antiviral Activity : Similar compounds have shown antiviral properties, potentially extending to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of specific kinases
Antiviral EffectsPotential activity against HBV and HCV
CytotoxicityInduces apoptosis in melanoma cells
Antioxidant ActivityExhibits scavenging properties

Case Study 1: Antiviral Properties

Research has indicated that derivatives similar to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit broad-spectrum antiviral effects. For instance, studies on N-phenylbenzamide derivatives demonstrated their ability to enhance intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication. The mechanism involves increasing A3G levels, which directly impacts viral replication processes .

Case Study 2: Anticancer Activity

In vitro studies on melanoma cells have shown that certain derivatives can induce cytotoxic effects through apoptosis. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further investigation in cancer therapeutics .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)32-23)27-25(28)33-15-21(29)26-14-17-8-10-18(31-3)11-9-17/h4-11,16H,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKVDGYTABMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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